molecular formula C10H11BrO3 B8066332 Methyl 3-(3-bromophenyl)-3-hydroxypropanoate

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate

Cat. No.: B8066332
M. Wt: 259.10 g/mol
InChI Key: WZZDXVAZEFYJPM-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3-bromophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(3-bromophenyl)-3-oxopropanoate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, methyl 3-(3-bromophenyl)-3-hydroxypropanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Oxidation Reactions: Methyl 3-(3-bromophenyl)-3-oxopropanoate.

    Reduction Reactions: Methyl 3-(3-bromophenyl)-3-hydroxypropanol.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.

    Biological Studies: It is employed in studies investigating the effects of bromophenyl derivatives on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the hydroxypropanoate moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

    Methyl 3-(4-bromophenyl)-3-hydroxypropanoate: Similar structure but with the bromine atom in the para position.

    Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(3-bromophenyl)-3-oxopropanoate: Oxidized form of the compound.

Uniqueness: Methyl 3-(3-bromophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine atom and the hydroxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZDXVAZEFYJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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